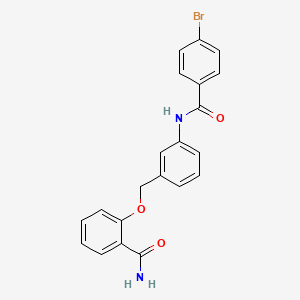
Parp-1-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Parp-1-IN-3 is a selective inhibitor of poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair and various cellular processes. PARP-1 inhibitors have gained significant attention in recent years due to their potential therapeutic applications, particularly in cancer treatment. By inhibiting PARP-1, this compound can enhance the efficacy of DNA-damaging agents and induce synthetic lethality in cancer cells with defective DNA repair mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Parp-1-IN-3 typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route may include the following steps:
Preparation of Intermediates: Key intermediates are synthesized using various organic reactions such as nucleophilic substitution, condensation, and cyclization.
Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts under specific conditions to form the final compound.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain high purity this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to ensure consistent quality and yield. The use of automated systems and advanced purification methods like high-performance liquid chromatography (HPLC) is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Parp-1-IN-3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Parp-1-IN-3 has a wide range of scientific research applications, including:
Cancer Research: Used to study the effects of PARP-1 inhibition on cancer cells, particularly in combination with DNA-damaging agents.
DNA Repair Studies: Helps in understanding the role of PARP-1 in DNA repair mechanisms and the impact of its inhibition.
Neurodegenerative Diseases: Investigated for its potential in treating neurodegenerative diseases by modulating DNA repair and cell death pathways.
Inflammatory Diseases: Explored for its anti-inflammatory properties and potential use in treating inflammatory conditions.
Mechanism of Action
Parp-1-IN-3 exerts its effects by selectively inhibiting PARP-1, an enzyme that catalyzes the transfer of ADP-ribose units to target proteins. This inhibition prevents the repair of DNA single-strand breaks, leading to the accumulation of DNA damage and cell death in cancer cells with defective DNA repair mechanisms. The molecular targets and pathways involved include the recruitment of DNA repair proteins, modulation of chromatin structure, and regulation of transcription factors .
Comparison with Similar Compounds
Similar Compounds
Olaparib: Another PARP-1 inhibitor used in cancer treatment.
Rucaparib: A PARP-1 inhibitor with a similar mechanism of action.
Niraparib: A PARP-1 inhibitor used for treating ovarian cancer.
Talazoparib: Known for its potent PARP-1 inhibition and use in breast cancer treatment.
Uniqueness of Parp-1-IN-3
This compound is unique due to its high selectivity for PARP-1, which minimizes off-target effects and enhances its therapeutic potential. Its specific chemical structure allows for effective inhibition of PARP-1, making it a valuable tool in both research and clinical settings .
Properties
Molecular Formula |
C21H17BrN2O3 |
|---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
2-[[3-[(4-bromobenzoyl)amino]phenyl]methoxy]benzamide |
InChI |
InChI=1S/C21H17BrN2O3/c22-16-10-8-15(9-11-16)21(26)24-17-5-3-4-14(12-17)13-27-19-7-2-1-6-18(19)20(23)25/h1-12H,13H2,(H2,23,25)(H,24,26) |
InChI Key |
VYGPONYCLGMRIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















